molecular formula C12H11NO3 B2633906 Methyl 2-methoxyquinoline-7-carboxylate CAS No. 1451154-40-7

Methyl 2-methoxyquinoline-7-carboxylate

Cat. No.: B2633906
CAS No.: 1451154-40-7
M. Wt: 217.224
InChI Key: GDLOIGJPEGXUMW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-methoxyquinoline-7-carboxylate can be synthesized through various methods. One common approach involves the reaction of methanol with 7-quinolinecarboxylic acid, methyl ester, 1-oxide . This reaction typically requires a catalyst and is carried out under controlled temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are employed to make the process more sustainable and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-methoxyquinoline-7-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline-7-carboxylic acid derivatives, while reduction can produce alcohols or other reduced forms of the compound .

Scientific Research Applications

Methyl 2-methoxyquinoline-7-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-methoxyquinoline-7-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of both a methoxy group and a carboxylate ester group on the quinoline ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Biological Activity

Methyl 2-methoxyquinoline-7-carboxylate is a compound belonging to the quinoline family, which is recognized for its diverse biological activities. This article delves into the compound's biological properties, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

This compound features a quinoline core with a methoxy group at the 2-position and a carboxylate ester at the 7-position. This unique structure contributes to its reactivity and biological activity. The following table summarizes key structural characteristics:

Property Description
Chemical Formula C₁₁H₉NO₃
Molecular Weight 201.19 g/mol
Solubility Soluble in organic solvents
Fluorescence Exhibits strong fluorescence properties

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound can inhibit specific enzymes involved in disease pathways, potentially leading to therapeutic effects against diseases such as cancer and infections.
  • DNA Intercalation : Similar to other quinoline derivatives, it may intercalate with DNA, disrupting its function and thus exhibiting anticancer properties.
  • Reactive Oxygen Species (ROS) Production : Some studies suggest that it can induce oxidative stress in cells, which may contribute to its cytotoxic effects against cancer cells .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown effectiveness against various pathogens:

  • Bacterial Strains : The compound has demonstrated inhibitory effects against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli.
  • Fungal Activity : It has shown potential antifungal properties against species like Candida albicans.

Anticancer Activity

The anticancer potential of this compound has been explored through various studies. For instance:

  • Cytotoxicity Assays : In vitro tests have revealed that this compound can inhibit the growth of several cancer cell lines, including multidrug-resistant strains .
  • Mechanistic Studies : Research has indicated that it may induce apoptosis in cancer cells by modulating cellular signaling pathways and increasing ROS levels .

Case Studies

  • Antiviral Activity : A study evaluated this compound's efficacy against Hepatitis B Virus (HBV). Results showed that it could inhibit HBV replication significantly at concentrations as low as 10 µM .
  • P-glycoprotein Inhibition : Another investigation focused on its role as a P-glycoprotein inhibitor, which is crucial for overcoming drug resistance in cancer therapy. The findings suggested that this compound could enhance the efficacy of existing chemotherapeutics by inhibiting drug efflux mechanisms .

Properties

IUPAC Name

methyl 2-methoxyquinoline-7-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3/c1-15-11-6-5-8-3-4-9(12(14)16-2)7-10(8)13-11/h3-7H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDLOIGJPEGXUMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC2=C(C=CC(=C2)C(=O)OC)C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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